

how to use OTSSP167 hydrochloride in cell culture experiments

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Compound of Interest

Compound Name: OTSSP167 hydrochloride

Cat. No.: B560139

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Application Notes: OTSSP167 Hydrochloride in Cell Culture

Introduction

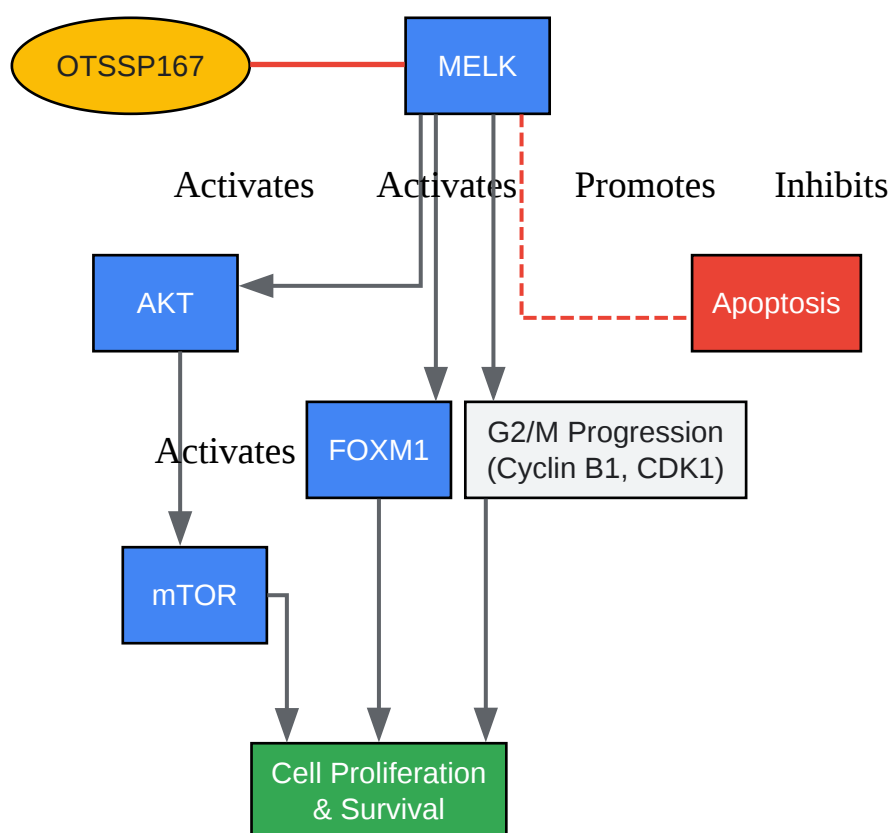
OTSSP167 hydrochloride is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC₅₀ value of 0.41 nM in cell-free assays.[1][2][3] MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in cancer progression, stem cell maintenance, and mitotic regulation. [4][5] OTSSP167 has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[5][6]

Mechanism of Action

OTSSP167 exerts its anti-tumor effects primarily by inhibiting MELK. This inhibition disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation. Key mechanisms include:

- **Inhibition of AKT/mTOR Pathway:** OTSSP167 treatment leads to a reduction in the phosphorylation of AKT (at Ser473) and its downstream targets like mTOR and S6 ribosomal protein, thereby suppressing a major cell survival and growth pathway.[6][7]

- **Suppression of FOXM1 Activity:** The compound inhibits the phosphorylation and transcriptional activity of Forkhead box M1 (FOXM1), a key transcription factor involved in cell cycle progression and the self-renewal of cancer stem-like cells.[4][6]
- **Induction of G2/M Cell Cycle Arrest:** By inhibiting MELK, OTSSP167 downregulates the expression of G2/M phase-related proteins such as Cyclin B1 and Cdc2, while upregulating p21, leading to cell cycle arrest at the G2/M checkpoint.[4][6]
- **Induction of Apoptosis:** The culmination of cell cycle arrest and pathway inhibition leads to programmed cell death (apoptosis), evidenced by the cleavage of PARP and Caspase-3.[1][8][9]
- **Inhibition of MAP2K7-JNK Pathway:** In some contexts, such as T-cell acute lymphoblastic leukemia (T-ALL), OTSSP167 has also been shown to inhibit the MAP2K7-JNK pathway, contributing to its antileukemic effects.[9][10]



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Caption: Simplified signaling pathway of OTSSP167 action.

Data Presentation: In Vitro Efficacy

OTSSP167 hydrochloride demonstrates potent cytotoxic and anti-proliferative activity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, particularly in cell lines with high MELK expression.

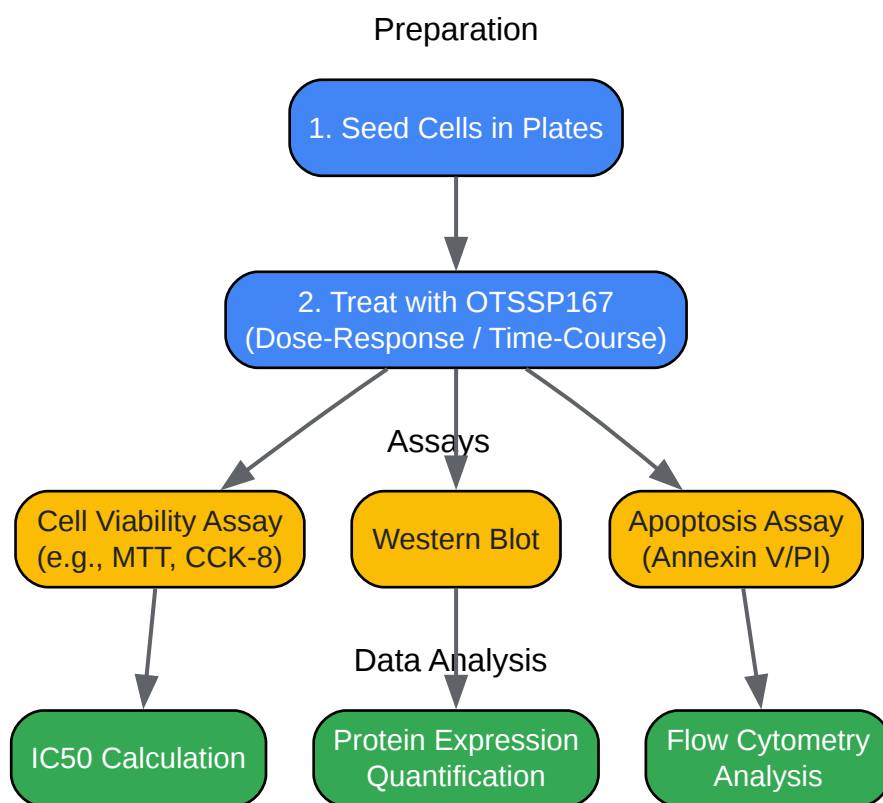
Cell Line	Cancer Type	IC50 (nM)	Assay Type	Citation(s)
A549	Lung Cancer	6.7	CCK-8	[1][11][12]
T47D	Breast Cancer	4.3	CCK-8	[1][11][12]
DU4475	Breast Cancer	2.3	CCK-8	[1][11][12]
22Rv1	Prostate Cancer	6.0	CCK-8	[1][11][12]
HT1197	Bladder Cancer	97	CCK-8	[1]
IMR-32	Neuroblastoma	17	CCK-8	[8]
LA-N-6	Neuroblastoma (drug-resistant)	334.8	CCK-8	[8]
KOPT-K1	T-cell Acute Lymphoblastic Leukemia	10 - 12	Viability	[9]
DND-41	T-cell Acute Lymphoblastic Leukemia	57	Viability	[9]

Experimental Protocols

1. Reagent Preparation and Storage

- **OTSSP167 Hydrochloride** Stock Solution:
 - **OTSSP167 hydrochloride** is soluble in DMSO.[1][12] To prepare a 10 mM stock solution, dissolve 5.24 mg of **OTSSP167 hydrochloride** (MW: 523.88 g/mol) in 1 mL of high-quality, sterile DMSO.

- Warm and sonicate if necessary to ensure complete dissolution.^[1]^[12]
- Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
- Storage:
 - Store the powder at -20°C for up to 3 years.^[1]
 - Store the DMSO stock solution at -80°C for up to 6 months.^[1] Prepare fresh dilutions in cell culture medium immediately before use.



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Caption: General experimental workflow for OTSSP167 studies.

2. Protocol: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol assesses the effect of OTSSP167 on cell proliferation and viability.

- Materials:
 - 96-well cell culture plates
 - Cancer cell line of interest
 - Complete cell culture medium
 - **OTSSP167 hydrochloride** stock solution
 - Cell Counting Kit-8 (CCK-8) or MTT reagent
 - Microplate reader
- Procedure:
 - Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1×10^3 to 6×10^3 cells/well in 100 μ L) and allow them to adhere overnight.[\[13\]](#)[\[14\]](#)
 - Compound Treatment: Prepare serial dilutions of OTSSP167 in complete medium. Replace the existing medium with 100 μ L of medium containing the desired concentrations of OTSSP167. Include a vehicle control (DMSO) and a blank (medium only).
 - Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[\[6\]](#)[\[13\]](#)
 - Reagent Addition: Add 10 μ L of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C, until a color change is apparent.[\[15\]](#)[\[16\]](#)
 - Measurement: If using MTT, add 100-150 μ L of solubilization solution to each well and mix to dissolve the formazan crystals.[\[15\]](#)
 - Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[\[13\]](#)[\[17\]](#)
 - Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

3. Protocol: Western Blotting

This protocol is used to detect changes in protein expression and phosphorylation levels following OTSSP167 treatment.

- Materials:
 - 6-well plates or 10 cm dishes
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - SDS-PAGE equipment
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-MELK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-Actin)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate (ECL)
- Procedure:
 - Cell Treatment and Lysis: Seed cells and treat with OTSSP167 for the desired time (e.g., 24 or 48 hours).[6][7] Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[18][19]
 - Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
 - Sample Preparation: Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]
 - Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[\[19\]](#)[\[20\]](#)
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[21\]](#)
- Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[\[18\]](#)
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.[\[19\]](#)
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[20\]](#)
- Detection: After further washes with TBST, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[\[20\]](#)

4. Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
 - 6-well plates
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
 - Flow cytometer
- Procedure:
 - Cell Treatment: Seed cells and treat with OTSSP167 for the desired time to induce apoptosis (e.g., 48 hours).[\[9\]](#)
 - Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5

minutes.[22]

- Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[22]
- Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.[23]
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 1-5 μ L of PI solution.[22][23]
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[23] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[22]

Caption: Representative quadrants of an Annexin V/PI flow cytometry plot.

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